Lurtotecan

Catalog No.
S548630
CAS No.
149882-10-0
M.F
C28H30N4O6
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurtotecan

CAS Number

149882-10-0

Product Name

Lurtotecan

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1

InChI Key

RVFGKBWWUQOIOU-NDEPHWFRSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin, GG-211, GG211, GI 147211, GI-147211, GI147211, Gl 147211C, Gl-147211C, Gl147211C, lurtotecan, NX 211, NX-211, NX211 cpd, OSI 211, OSI-211, OSI211

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Description

The exact mass of the compound Lurtotecan is 518.21653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lurtotecan is a semisynthetic analogue of camptothecin, a natural alkaloid derived from the plant Camptotheca acuminata. This compound exhibits significant antineoplastic activity, primarily through its action as a topoisomerase I inhibitor. By stabilizing the covalent complex formed between topoisomerase I and DNA, lurtotecan effectively interferes with DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells. Its water-soluble formulation enhances its bioavailability, making it a promising candidate for treating various malignancies, particularly those resistant to other therapies like topotecan .

  • Topoisomerase I Inhibition: Lurtotecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved. This results in the accumulation of DNA breaks, ultimately leading to apoptosis.
  • Stabilization of the Enzyme-Substrate Complex: The compound selectively stabilizes the covalent bond between topoisomerase I and DNA, which is crucial for its antitumor efficacy .
  • Metabolism: Lurtotecan undergoes metabolic transformations primarily in the liver, where it may form various metabolites that can also exhibit pharmacological activity or toxicity .

Lurtotecan demonstrates potent biological activity against a range of cancer cell lines. Its effectiveness is attributed to:

  • Enhanced Potency: Studies indicate that lurtotecan is more potent than its predecessor, topotecan, in inhibiting mammalian DNA topoisomerase I both in vitro and in vivo .
  • Broad Spectrum of Activity: It has shown efficacy against various cancers, including epithelial tumors and hematological malignancies.
  • Mechanisms Beyond Topoisomerase Inhibition: Lurtotecan also affects RNA synthesis and promotes multi-ubiquitination and degradation of topoisomerase I, contributing to its antitumor effects .

The synthesis of lurtotecan involves several steps:

  • Starting Material: The process typically begins with camptothecin as the parent compound.
  • Modification Steps: Various chemical modifications are performed to enhance solubility and potency. This may include esterification or other functional group transformations.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Research has indicated that liposomal formulations can improve the pharmacokinetics and biodistribution of lurtotecan, making it more effective in clinical settings .

Lurtotecan is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being investigated for use in treating cancers that are resistant to standard therapies, particularly topotecan-resistant tumors.
  • Clinical Trials: Various clinical trials are underway to assess its safety, efficacy, and optimal dosing regimens for different types of cancers .

Interaction studies have highlighted important considerations regarding lurtotecan:

  • Drug Interactions: Co-administration with certain drugs may increase the risk of adverse effects such as methemoglobinemia when combined with phenolic compounds like pramocaine .
  • Pharmacokinetic Interactions: Understanding how lurtotecan interacts with other medications is crucial for optimizing treatment regimens and minimizing side effects.

Lurtotecan shares structural similarities with several other compounds derived from camptothecin. Here are some notable comparisons:

Compound NameStructural RelationUnique Features
CamptothecinParent compoundNatural product with limited solubility
TopotecanFirst-generation analogUsed widely but less potent than lurtotecan
IrinotecanProdrug form of camptothecinUsed in colorectal cancer treatment
SN-38Active metabolite of irinotecanHigher potency but requires conversion

Lurtotecan's unique properties include enhanced water solubility and increased potency against topoisomerase I compared to these similar compounds, making it a valuable candidate for further research in cancer therapy .

Purity

>98%

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

518.21653469 g/mol

Monoisotopic Mass

518.21653469 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J1L80T08I

Pharmacology

Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

149882-10-0

Wikipedia

Lurtotecan

Dates

Modify: 2023-07-15
1: Dark GG, Calvert AH, Grimshaw R, Poole C, Swenerton K, Kaye S, Coleman R, Jayson G, Le T, Ellard S, Trudeau M, Vasey P, Hamilton M, Cameron T, Barrett E, Walsh W, McIntosh L, Eisenhauer EA. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer: a trial of the national cancer institute of Canada clinical trials group. J Clin Oncol. 2005 Mar 20;23(9):1859-66. Epub 2005 Feb 7. PubMed PMID: 15699482.
2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.
3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.
4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.
5: Schellens JH, Heinrich B, Lehnert M, Gore ME, Kaye SB, Dombernowsky P, Paridaens R, van Oosterom AT, Verweij J, Loos WJ, Calvert H, Pavlidis N, Cortes-Funes H, Wanders J, Roelvink M, Sessa C, Selinger K, Wissel PS, Gamucci T, Hanauske AR. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies. Invest New Drugs. 2002 Feb;20(1):83-93. PubMed PMID: 12003197.
6: Loos WJ, Verweij J, Kehrer DF, de Bruijn P, de Groot FM, Hamilton M, Nooter K, Stoter G, Sparreboom A. Structural identification and biological activity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin, a photodegradant of lurtotecan. Clin Cancer Res. 2002 Mar;8(3):856-62. PubMed PMID: 11895919.
7: Kehrer DF, Bos AM, Verweij J, Groen HJ, Loos WJ, Sparreboom A, de Jonge MJ, Hamilton M, Cameron T, de Vries EG. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity. J Clin Oncol. 2002 Mar 1;20(5):1222-31. PubMed PMID: 11870164.
8: Desjardins JP, Abbott EA, Emerson DL, Tomkinson BE, Leray JD, Brown EN, Hamilton M, Dihel L, Ptaszynski M, Bendele RA, Richardson FC. Biodistribution of NX211, liposomal lurtotecan, in tumor-bearing mice. Anticancer Drugs. 2001 Mar;12(3):235-45. PubMed PMID: 11290871.
9: Emerson DL, Bendele R, Brown E, Chiang S, Desjardins JP, Dihel LC, Gill SC, Hamilton M, LeRay JD, Moon-McDermott L, Moynihan K, Richardson FC, Tomkinson B, Luzzio MJ, Baccanari D. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan. Clin Cancer Res. 2000 Jul;6(7):2903-12. PubMed PMID: 10914740.
10: Loos WJ, Kehrer D, Brouwer E, Verweij J, de Bruijn P, Hamilton M, Gill S, Nooter K, Stoter G, Sparreboom A. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 2000 Jan 28;738(1):155-63. PubMed PMID: 10778937.

Explore Compound Types